5-Chloro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-Chloro-1H-pyrrolo[3,2-b]pyridine: is an organic compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is a heterocyclic aromatic compound, characterized by a pyrrole ring fused to a pyridine ring, with a chlorine atom attached at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine typically begins with 2-aminopyridine derivatives.
Reaction Steps:
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-1H-pyrrolo[3,2-b]pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered electronic properties.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 5-Chloro-1H-pyrrolo[3,2-b]pyridine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Industry:
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different ring fusion, leading to distinct chemical properties and reactivity.
5-Chloro-4-azaindole: Another heterocyclic compound with a similar chlorine substitution but different nitrogen positioning.
Uniqueness:
5-Chloro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific ring fusion and chlorine substitution, which confer distinct electronic and steric properties. These properties make it a valuable scaffold in medicinal chemistry for the design of selective inhibitors and other bioactive molecules .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPQVCYUKAYKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495654 | |
Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65156-94-7 | |
Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65156-94-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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